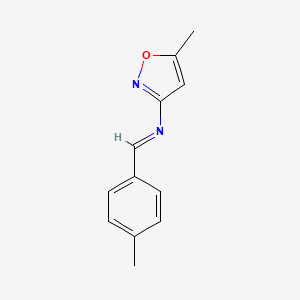

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine

Description

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine is a Schiff base characterized by a methanimine (CH=N) backbone linking a 5-methyl-1,2-oxazol-3-yl group and a 4-methylphenyl (p-tolyl) substituent. Schiff bases are renowned for their versatility in coordination chemistry, medicinal applications, and material science due to their ability to form stable complexes and participate in diverse intermolecular interactions. The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, introduces electronic and steric effects that influence reactivity and supramolecular packing.

Properties

CAS No. |

112633-38-2 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine |

InChI |

InChI=1S/C12H12N2O/c1-9-3-5-11(6-4-9)8-13-12-7-10(2)15-14-12/h3-8H,1-2H3 |

InChI Key |

WTQOCRVHPRSGDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC2=NOC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine typically involves the reaction of an aromatic aldehyde with an aromatic amine in the presence of a catalyst. A common method includes the use of anhydrous ethanol-chloroform as a solvent mixture, with concentrated hydrochloric acid as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

The focus is on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oximes or nitrile oxides.

Reduction: Formation of amines or hydrazines.

Substitution: Introduction of different substituents on the isoxazole ring

Common Reagents and Conditions

Oxidation: Typically involves reagents like tert-butyl nitrite or isoamyl nitrite under conventional heating conditions.

Reduction: Utilizes hydrazine hydrate in refluxing methanolic conditions.

Substitution: Employs N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds

Major Products Formed

Oxidation: Isoxazole derivatives with various functional groups.

Reduction: Amines and hydrazines.

Substitution: 3,5-disubstituted isoxazoles

Scientific Research Applications

5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Imidazole-Based Methanimines

Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and its bromophenyl analog (2) () share a methanimine backbone but replace the oxazole with an imidazole ring. Key differences include:

- Heterocycle Electronic Effects : Imidazole’s two nitrogen atoms enhance hydrogen-bonding capabilities compared to oxazole’s single nitrogen, leading to stronger C–H⋯N interactions in crystal packing .

- Molecular Geometry : Both compounds exhibit significant dihedral angles (~56°) between terminal aromatic planes, a feature likely influenced by steric hindrance from substituents. The oxazole analog may exhibit similar twisting, but the absence of a second nitrogen could reduce directional intermolecular interactions .

Pyridinyl and Phenyl Methanimines

(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine () demonstrates that pyridinyl substituents introduce electron-withdrawing effects, altering electronic density on the methanimine group. In contrast, the 4-methylphenyl group in the target compound is electron-donating, which could enhance stability or influence π–π stacking efficiency .

Sulfonamide-Oxazole Derivatives

The Schiff base 4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfon (M10) () shares the oxazol-3-yl group with the target compound. M10 demonstrated potent docking affinity against SARS-CoV-2 main protease (Mpro), suggesting that the oxazole ring may contribute to binding interactions. While the target compound lacks the sulfonamide and diazenyl groups, its oxazole moiety could similarly enhance bioactivity in enzyme inhibition .

Schiff Base Ligands

The ligand 4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulphonamide (L1) () incorporates a sulfonamide and hydroxyl group, enabling metal chelation. The target compound’s simpler structure may limit its coordination versatility but could improve lipophilicity for membrane permeability .

Data Tables

Table 1: Structural Comparison of Key Compounds

Biological Activity

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : C14H14N2O

- Molecular Weight : 242.27 g/mol

- CAS Number : 1164509-85-6

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The oxazole ring is known for its role in enhancing the compound's ability to form hydrogen bonds and participate in π-stacking interactions, which are crucial for binding to biological receptors.

Biological Activities

-

Antiviral Activity

- Recent studies have indicated that similar compounds exhibit antiviral properties against various viruses, including coronaviruses. For instance, derivatives of methanimine have shown inhibitory effects on MERS-CoV with IC50 values as low as 0.09 μM . Although specific data on this compound is limited, its structural analogs suggest potential antiviral efficacy.

-

Antimicrobial Properties

- Compounds containing oxazole rings have been reported to possess antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymatic pathways.

-

Anticancer Potential

- Research into related methanimine derivatives has revealed promising anticancer properties. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Biological Activity of Related Compounds

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 5-methyl-1,2-oxazole with appropriate amines under controlled conditions. Variations in substituents on the phenyl ring can significantly influence biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.